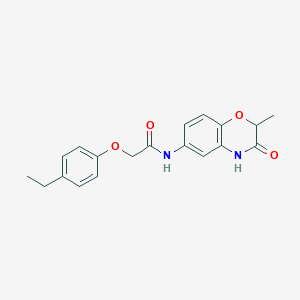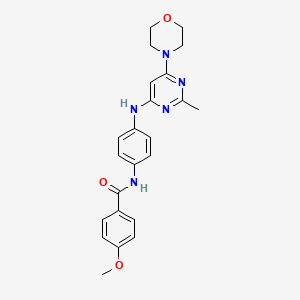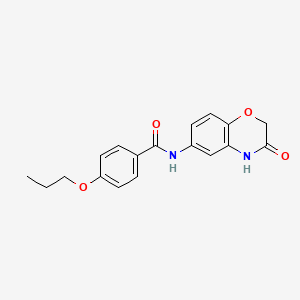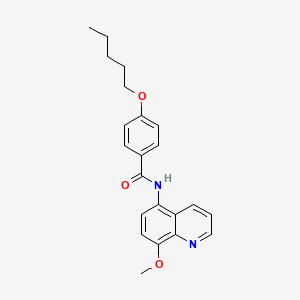
2-(4-ethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-éthylphénoxy)-N-(2-méthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acétamide est un composé organique synthétique qui appartient à la classe des benzoxazines. Ces composés sont connus pour leurs diverses applications dans divers domaines, notamment la chimie médicinale, la science des matériaux et la chimie industrielle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(4-éthylphénoxy)-N-(2-méthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acétamide implique généralement les étapes suivantes :
Formation du cycle benzoxazine : Cela peut être réalisé par la réaction d’un dérivé de phénol approprié avec une amine et du formaldéhyde en conditions acides ou basiques.
Introduction du groupe éthyle : Le groupe éthyle peut être introduit par des réactions d’alkylation utilisant des halogénures d’éthyle.
Acétylation : La dernière étape implique l’acétylation du dérivé de benzoxazine pour former le groupe acétamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des processus par lots ou continus à grande échelle, utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Les catalyseurs et les solvants sont choisis pour améliorer les vitesses de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène et autres agents oxydants.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés d’amine.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les résines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
Le mécanisme d’action du 2-(4-éthylphénoxy)-N-(2-méthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, affectant les voies métaboliques.
Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques, modulant les voies de signalisation cellulaire.
Interaction avec l’ADN : Le composé peut interagir avec l’ADN, influençant l’expression génique et les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-méthylphénoxy)-N-(2-méthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acétamide
- 2-(4-éthylphénoxy)-N-(2-méthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propionamide
Unicité
Le 2-(4-éthylphénoxy)-N-(2-méthyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acétamide est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe éthyle et le groupe acétamide. Ces caractéristiques peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-13-4-7-15(8-5-13)24-11-18(22)20-14-6-9-17-16(10-14)21-19(23)12(2)25-17/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
FLRSZHLAPOHSDS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11324898.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11324910.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324944.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11324946.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11324954.png)

![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324970.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)



![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324989.png)
